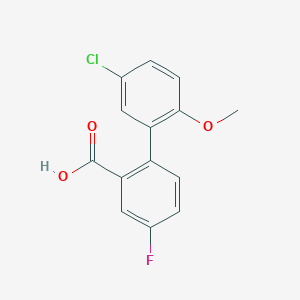

2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid

描述

IUPAC Nomenclature and Systematic Classification

The compound 2-(5-chloro-2-methoxyphenyl)-5-fluorobenzoic acid is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid, with a carboxylic acid group (-COOH) at position 1. A fluorine atom is substituted at position 5 of the benzene ring, while a 5-chloro-2-methoxyphenyl group is attached at position 2. The methoxy group (-OCH₃) resides at position 2 of the pendant phenyl ring, and a chlorine atom occupies position 5 of the same ring.

The molecular formula is C₁₄H₁₀ClFO₃, with a molecular weight of 280.68 g/mol. The systematic classification places this compound within the biphenyl carboxylic acid family, characterized by two aromatic rings connected by a single bond and a carboxyl group. Substituents on both rings influence its electronic and steric properties, distinguishing it from simpler benzoic acid derivatives.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the spatial arrangement of its substituents and the torsion angle between the two aromatic rings. The biphenyl system introduces rotational freedom, but steric and electronic effects from substituents restrict conformational flexibility. Key features include:

- Dihedral Angle : The angle between the planes of the benzoic acid ring and the substituted phenyl ring is critical. In analogous structures, such as 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between aromatic rings is 51.39°, suggesting moderate non-planarity due to steric interactions.

- Substituent Effects : The methoxy group at position 2 of the phenyl ring adopts a near-coplanar orientation with its attached ring (root-mean-square deviation = 0.0172 Å), minimizing steric clash. The fluorine atom at position 5 of the benzoic acid ring exerts an electron-withdrawing effect, polarizing the aromatic system.

The carboxyl group adopts a planar configuration, facilitating hydrogen bonding in crystalline states. Conformational analysis via computational methods (e.g., density functional theory) would further elucidate energy barriers to rotation, but empirical data from related compounds suggest restricted rotation due to ortho-substituents.

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-11(13)10-4-3-9(16)7-12(10)14(17)18/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIPYGUHTGZRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681156 | |

| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178334-17-2 | |

| Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

The molecular formula for this compound is C15H12ClF O3. It features both chloro and fluoro substituents on the aromatic rings, which influence its reactivity and biological interactions.

The biological activity of this compound may involve interactions with various biomolecules, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, altering physiological responses.

- Nucleic Acid Interaction : The compound might interact with DNA or RNA, influencing gene expression or replication processes.

Biological Activity Studies

Research has investigated the biological activities of this compound against various cellular models. Below are key findings from recent studies:

Case Studies

-

Antitumor Activity :

A study evaluated the compound's efficacy against L1210 mouse leukemia cells, revealing that it significantly inhibited cell growth at low concentrations. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleic acid synthesis . -

Antimicrobial Effects :

In another investigation, the compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This suggests its potential utility in treating antibiotic-resistant infections . -

Cytotoxicity Assessment :

A broader evaluation across various cancer cell lines indicated that this compound prompted apoptosis through mitochondrial pathways, highlighting its candidacy for further development as an anticancer drug .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H10ClF3O3

- Molecular Weight : Approximately 292.68 g/mol

- CAS Number : 1178334-17-2

The compound features a chloro and methoxy substituent on a phenyl ring, along with a fluorinated benzoic acid moiety. The presence of fluorine enhances its biological activity and binding affinity to various targets, making it an interesting candidate for drug development.

Pharmaceutical Research

2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid serves as a crucial building block in the synthesis of novel therapeutic agents. Its structural characteristics allow for the modulation of enzyme activity and interaction with cellular pathways, particularly in anti-inflammatory and anticancer therapies.

- Case Study : Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases like rheumatoid arthritis .

Drug Discovery

The compound's unique combination of functional groups contributes to its role in drug discovery. It has been utilized in the synthesis of analogs aimed at enhancing pharmacological properties.

- Example : In the development of Aurora kinase inhibitors, the chloro substituent improves binding affinity, promoting degradation of oncoproteins involved in cancer progression .

Material Science

In addition to its pharmaceutical applications, this compound is also explored for use in advanced materials, particularly in the development of polymeric electrolyte membranes for proton exchange fuel cells.

- Performance Metrics : Polymeric membranes synthesized using this compound exhibit high proton conductivity (8.60 × 10^-3 S cm^-1) at elevated temperatures, indicating their potential utility in energy applications .

Future Directions and Research Opportunities

The ongoing research into this compound focuses on improving its bioavailability and therapeutic efficacy. Potential future directions include:

- Formulation Development : Enhancing solubility through novel formulations could improve pharmacokinetic properties.

- Analog Synthesis : Creating new analogs may yield compounds with superior biological activity against specific targets.

- Expanded Applications : Investigating further applications in fields such as chemical biology and materials science could unveil new uses for this versatile compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic Acid

- Molecular Formula : C₁₅H₁₃FO₄

- Molecular Weight : 276.26 g/mol

- Key Features : Two methoxy groups (2,4-position) instead of chloro and methoxy.

- Properties : Higher lipophilicity (LogP = 3.21) compared to the target compound, attributed to the additional methoxy group. This may enhance membrane permeability but reduce aqueous solubility .

2-Chloro-5-(5-cyano-2-fluorophenyl)benzoic Acid

- Molecular Formula: C₁₄H₇ClFNO₂

- Molecular Weight : 281.67 g/mol

- Key Features: Incorporates a cyano group (strong electron-withdrawing) at the 5-position of the adjacent phenyl ring.

- The cyano group also introduces metabolic stability challenges .

2-(2,5-Dichlorophenyl)-5-fluorobenzoic Acid

- Molecular Formula : C₁₃H₇Cl₂FO₂

- Molecular Weight : 293.10 g/mol

- Key Features : Dual chlorine substituents (2,5-position) on the phenyl ring.

- However, steric hindrance may reduce solubility .

Functional Group Modifications

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

- Molecular Formula : C₁₂H₁₃ClO₅

- Molecular Weight : 272.68 g/mol

- Key Features : Valeric acid chain with a ketone group replacing the benzoic acid core.

- Properties : Reduced crystallinity and altered pharmacokinetics due to the flexible aliphatic chain. The ketone group may serve as a hydrogen bond acceptor, influencing target interactions .

2-((tert-Butoxycarbonyl)Methyl)-5-fluorobenzoic Acid

- Molecular Formula: C₁₃H₁₆FNO₄

- Molecular Weight : 269.27 g/mol

- Key Features: BOC-protected amino methyl group at the 2-position.

- Reduced acidity compared to unmodified benzoic acid .

Ring-System Variations

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic Acid

- Molecular Formula: C₁₆H₁₀ClNO₅

- Molecular Weight : 331.71 g/mol

- Key Features : Isoindole ring fused to the benzoic acid core.

- Properties : Higher molecular weight and planar structure may improve π-π stacking interactions. The dioxoisoindole group increases acidity (pKa ≈ 3.30) and reduces solubility .

5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Molecular Formula : C₁₆H₁₃ClFSO₂

- Molecular Weight : 337.79 g/mol

- Key Features : Benzofuran core with sulfinyl and methyl groups.

- Benzofuran systems are known for their fluorescence and antimicrobial activity .

Comparative Data Table

Research Implications

- Medicinal Chemistry : The chloro and fluorine substituents in the target compound enhance binding to hydrophobic pockets in enzymes, while the methoxy group balances solubility. Compounds like 2-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid may serve as leads for CNS drugs due to their high LogP .

- Materials Science : Derivatives with fused rings (e.g., isoindole) could be explored for organic electronics due to their planar structures .

- Synthetic Utility : BOC-protected analogs (e.g., 2-((tert-butoxycarbonyl)methyl)-5-fluorobenzoic acid) are valuable intermediates for peptide coupling reactions .

准备方法

Synthesis via Meerwein Arylation and Oxidation

One environmentally friendly and cost-effective approach to synthesize fluorinated benzoic acids involves the Meerwein arylation reaction followed by oxidation steps. This method avoids expensive noble metal catalysts and toxic reagents.

- Starting from halogenated toluene derivatives (e.g., 2-chloro-4-fluorotrichlorotoluene), the arylation is conducted in the presence of inorganic or organic acids such as hydrochloric acid or acetic acid.

- The reaction temperature is maintained between 60–100 °C, preferably 70–80 °C.

- The molar ratio of halogenated toluene to acid is optimized between 1:0.5 and 1:20, with 1:5 to 10 being ideal for high yields.

- The oxidation step converts the intermediate to the corresponding benzoic acid derivative with high yield and purity.

This process is suitable for large-scale industrial production due to its simplicity, high yield, and reduced environmental impact.

Coupling Using Benzoyl Chloride and Amide Intermediates

Another method involves preparing high-purity intermediates such as 2-amino-5-chloro-2'-fluorobenzophenone, which can be further transformed into the target compound.

- The reaction uses o-fluoro-benzoyl chloride and p-chlorobenzoic acid amide as raw materials.

- The mass ratio of p-chlorobenzoic acid amide : ZnCl₂ : o-fluoro-benzoyl chloride is controlled within 1 : 0.5–10 : 1–10.

- Reaction temperatures range from 100 to 350 °C with reaction times from 0.2 to 10 hours.

- Vacuum conditions (0.01 to 100 mmHg) and dehydration agents like zinc chloride facilitate the reaction.

- This method yields a product with melting points between 94–97 °C and high purity (≥98% by HPLC), outperforming prior art methods.

Halogenation and Nitration Followed by Oxidation

For derivatives with additional substituents (e.g., nitro groups), a multi-step process is employed:

- Starting from 2-chloro-4-fluorotoluene, photochlorination produces 2-chloro-4-fluorobenzylidene dichloride.

- Mixed acid nitration introduces nitro groups at desired positions.

- Hydrolysis and oxidation steps convert intermediates into 2-chloro-4-fluoro-5-nitrobenzoic acid.

- This method achieves total yields above 80%, with mild reaction conditions and low waste generation, suitable for industrial scale.

Cyanide Substitution and Purification

In related fluorinated benzoic acid syntheses, cyanide substitution is used to introduce nitrile groups, which can be hydrolyzed to carboxylic acids:

- Reactions are performed at low temperatures (0–5 °C) with controlled addition rates.

- Cuprous cyanide in toluene catalyzes the substitution, followed by stirring at room temperature and heating to 60–70 °C.

- Purification involves washing with ammonia solution and drying over sodium sulfate.

- The crude product is purified by silica gel chromatography to achieve ~95% purity and yields near 80%.

Comparative Data Table of Key Preparation Parameters

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Meerwein Arylation & Oxidation | 2-chloro-4-fluorotrichlorotoluene + acid | 60–100 °C, acid 1:5–10 molar ratio | High (>80) | High | Environmentally friendly, cost-effective | Requires precise acid control |

| Benzoyl Chloride Coupling | o-fluoro-benzoyl chloride + p-chlorobenzoic acid amide + ZnCl₂ | 100–350 °C, vacuum, 0.2–10 h | 70 | ≥98 | High purity, scalable | High temperature, complex setup |

| Photochlorination & Nitration | 2-chloro-4-fluorotoluene | Mild conditions, multi-step | >80 | High | High yield, mild conditions | Multi-step, longer process |

| Cyanide Substitution | Halogenated benzonitrile precursors | 0–5 °C addition, 60–70 °C heating | ~80 | ~95 | Good yield, high purity | Use of toxic cyanide reagents |

Research Findings and Notes

- The Meerwein arylation method stands out for industrial applicability due to its avoidance of toxic oxidants like dichromates and expensive noble metal catalysts.

- The coupling method using benzoyl chloride and amide intermediates provides a route to high-purity intermediates, which can be further functionalized to the target compound with excellent yields and purity.

- Multi-step nitration and oxidation routes allow introduction of additional functional groups, expanding the chemical diversity of the benzoic acid derivatives.

- Cyanide substitution methods require careful handling due to the toxicity of reagents but provide efficient routes to nitrile intermediates convertible to carboxylic acids.

- Reaction parameters such as temperature, molar ratios, and purification steps critically affect yield and purity, necessitating optimization for scale-up.

常见问题

Q. How can researchers resolve conflicting bioactivity data across assays?

- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., fluorescence quenching). Validate activity via orthogonal methods:

- Enzymatic assays : Compare fluorometric and colorimetric readouts.

- Cell-based assays : Use siRNA knockdown to confirm target specificity.

Statistical analysis (e.g., Bland-Altman plots) quantifies inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。